Cyclohexanecarboxylic acid, 2-[[(3-chlorophenyl)amino]carbonyl]-
CAS No.: 393134-41-3
Cat. No.: VC11499450
Molecular Formula: C14H16ClNO3
Molecular Weight: 281.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 393134-41-3 |
|---|---|
| Molecular Formula | C14H16ClNO3 |
| Molecular Weight | 281.73 g/mol |
| IUPAC Name | 2-[(3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H16ClNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h3-5,8,11-12H,1-2,6-7H2,(H,16,17)(H,18,19) |
| Standard InChI Key | IASQCMHOTKBIGQ-UHFFFAOYSA-N |
| SMILES | C1CCC(C(C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
| Canonical SMILES | C1CCC(C(C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Introduction
Cyclohexanecarboxylic acid, 2-[[(3-chlorophenyl)amino]carbonyl]-, is a chemical compound with a molecular formula of C14H16ClNO3 and a molecular weight of approximately 281.73 g/mol . This compound is part of a broader class of organic molecules that incorporate both cyclohexane and chlorophenyl groups, which are often used in pharmaceutical and chemical research due to their diverse biological activities.
Synthesis and Preparation
While specific synthesis protocols for Cyclohexanecarboxylic acid, 2-[[(3-chlorophenyl)amino]carbonyl]- are not widely detailed in the available literature, compounds with similar structures are typically synthesized through reactions involving chlorophenyl amines and cyclohexanecarboxylic acid derivatives. These reactions often involve amide bond formation, which can be facilitated by coupling agents like carbodiimides or through microwave-assisted synthesis for improved yields and efficiency .
Availability and Handling
Cyclohexanecarboxylic acid, 2-[[(3-chlorophenyl)amino]carbonyl]- is available from specialized chemical suppliers, often for research purposes. It is typically stored under dry conditions and may require cold-chain transportation to maintain stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume